Mirogabalin besylate is a novel compound primarily developed for the treatment of neuropathic pain conditions, such as diabetic peripheral neuropathy and postherpetic neuralgia. It is classified as a selective ligand for the alpha-2-delta subunit of voltage-gated calcium channels, which plays a crucial role in modulating pain signaling pathways. Mirogabalin is designed to offer advantages over existing gabapentinoids, such as pregabalin, by providing enhanced analgesic effects and improved safety profiles.
Mirogabalin besylate is chemically designated as [(1R,5S,6S)-6-(aminomethyl)-3-ethylbicyclo[3.2.0]hept-3-en-6-yl]acetic acid monobenzenesulfonate. It is classified under the anatomical therapeutic chemical classification system with the code N02BG11, indicating its use in pain management. This compound has been evaluated in various pharmacological studies and clinical trials to assess its efficacy and safety profile.
Mirogabalin can be synthesized through a multi-step chemical process that involves the formation of its bicyclic structure followed by functionalization to introduce the necessary substituents. The synthesis typically begins with commercially available starting materials, which undergo various reactions such as alkylation, amination, and acylation to construct the core bicyclic framework. The final steps involve the formation of the besylate salt to enhance solubility and stability.
The molecular structure of mirogabalin besylate features a bicyclic core with an amino group and an ethyl substituent. The compound's molecular formula is C12H19NO2•C6H6O3S, with a molecular weight of 367.46 g/mol.
Mirogabalin besylate undergoes specific chemical reactions that are essential for its pharmacological activity:
Mirogabalin exerts its analgesic effects primarily through modulation of neurotransmitter release via inhibition of calcium channel activity in neurons. By binding to the alpha-2-delta subunit, it reduces excitatory neurotransmitter release, thereby diminishing pain signaling pathways.
Mirogabalin besylate possesses several notable physical and chemical properties:
Mirogabalin is primarily used in clinical settings for managing neuropathic pain associated with diabetic peripheral neuropathy and postherpetic neuralgia. Clinical trials have demonstrated its efficacy in reducing pain levels while maintaining a tolerable side effect profile compared to other gabapentinoids.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2